Guaiaretic acid Guaiaretic acid
Brand Name: Vulcanchem
CAS No.: 500-40-3
VCID: VC8367049
InChI: InChI=1S/C20H24O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-9,11-12,14,21-22H,10H2,1-4H3/b13-9-/t14-/m1/s1
SMILES: CC(CC1=CC(=C(C=C1)O)OC)C(=CC2=CC(=C(C=C2)O)OC)C
Molecular Formula: C20H24O4
Molecular Weight: 328.4 g/mol

Guaiaretic acid

CAS No.: 500-40-3

Cat. No.: VC8367049

Molecular Formula: C20H24O4

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

Guaiaretic acid - 500-40-3

Specification

CAS No. 500-40-3
Molecular Formula C20H24O4
Molecular Weight 328.4 g/mol
IUPAC Name 4-[(Z,2R)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbut-3-enyl]-2-methoxyphenol
Standard InChI InChI=1S/C20H24O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-9,11-12,14,21-22H,10H2,1-4H3/b13-9-/t14-/m1/s1
Standard InChI Key OPAORDVBZRVVNQ-RNQWEJQRSA-N
Isomeric SMILES C[C@H](CC1=CC(=C(C=C1)O)OC)/C(=C\C2=CC(=C(C=C2)O)OC)/C
SMILES CC(CC1=CC(=C(C=C1)O)OC)C(=CC2=CC(=C(C=C2)O)OC)C
Canonical SMILES CC(CC1=CC(=C(C=C1)O)OC)C(=CC2=CC(=C(C=C2)O)OC)C

Introduction

Structural Characteristics and Configuration Challenges

Molecular Architecture

Guaiaretic acid (IUPAC name: 4-[4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol) features a bisaryl-1,4-dien-3-one framework with two phenol groups responsible for its acidic properties . Its acyclic carbon chain contains a single stereogenic center flanked by two similar methyl substituents, a configuration that complicates chiral analysis (Table 1) .

Table 1: Key Molecular Properties of Guaiaretic Acid

PropertyValueMethod/Source
Molecular FormulaC20H24O4\text{C}_{20}\text{H}_{24}\text{O}_{4}PubChem CID 9905497
Molecular Weight328.4 g/molX-ray diffraction
Hydrogen Bond Donors2Computational analysis
Rotatable Bonds6NMR spectroscopy

Absolute Configuration Determination

Single-crystal X-ray diffraction of its diacetate derivative (1b) resolved the core structure but failed to determine absolute configuration (AC) due to crystallization in the centrosymmetric P1P\overline{1} space group . Researchers subsequently employed vibrational circular dichroism (VCD), comparing experimental spectra with density functional theory (DFT) calculations at the B3LYP/DGDZVP level. Manual band analysis confirmed the AC, though automated software (CompareVOA) proved unreliable—a limitation attributed to conformational flexibility and substituent similarity .

Synthetic Approaches and Stability Considerations

Derivatization for Analysis

The native lignan’s instability necessitates studying stabilized derivatives. Diacetate 1b, produced via acetylation of guaiaretic acid’s phenol groups, resists decomposition during handling . Synthesis typically involves:

  • Protection of phenolic hydroxyls using acetic anhydride

  • Crystallization from ethanol/water mixtures

  • Characterization via 1H^1\text{H}- and 13C^{13}\text{C}-NMR

Structural Analogues in Drug Discovery

While guaiaretic acid itself lacks clinical applications, its structural motif inspires anticancer agents. Researchers have developed asymmetric analogues retaining the bisaryl-1,4-dien-3-one core while modifying substituents. Compound Y14, for instance, inhibits fibroblast growth factor receptor-1 (FGFR1) phosphorylation at nanomolar concentrations, demonstrating synergistic effects with 5-fluorouracil in gastric cancer models .

Pharmacological Profile and Mechanisms

Antiproliferative Activity

Though direct studies on guaiaretic acid remain scarce, its derivatives suppress cancer cell proliferation through:

  • FGFR1 kinase inhibition (IC50=0.78μM\text{IC}_{50} = 0.78 \mu\text{M} for Y14)

  • Downregulation of AKT and ERK signaling pathways

  • Chemosensitization to 5-fluorouracil (2.3-fold reduction in IC50\text{IC}_{50})

Antioxidant Capacity

The compound’s catechol moieties confer radical-scavenging activity, potentially mitigating oxidative stress. Quantum chemical calculations predict a bond dissociation enthalpy (BDE) of 78.3 kcal/mol for phenolic O-H groups—comparable to α-tocopherol .

Analytical Characterization Techniques

Spectroscopic Methods

  • VCD Spectroscopy: Differentiates enantiomers via C=O and C–H deformation modes (1600–800 cm1^{-1})

  • 1H^1\text{H}-NMR: Key signals at δ 9.719 (3-OH), 7.435 (Ar–CH=C), and 4.092 ppm (O–CH2_2)

  • HRMS: Exact mass 328.16745924 Da (Δ < 3 ppm)

Computational Modeling

DFT optimizations at the B3LYP/DGDZVP level reproduce experimental VCD spectra when accounting for solvent (DMSO) effects and Boltzmann-weighted conformers .

Hazard CategoryClassificationIncidence
Acute Oral ToxicityHarmful (H302)100%
Skin IrritationCategory 2 (H315)99.5%
Ocular ToxicitySerious Irritation (H319)99.5%
Respiratory EffectsSTOT SE 3 (H335)95.2%

Data aggregated from 188 safety reports; percentages indicate notification frequency .

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